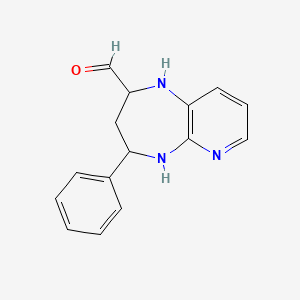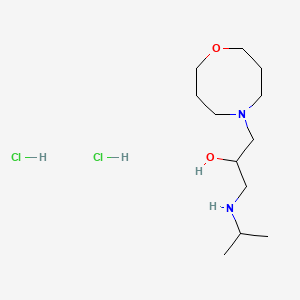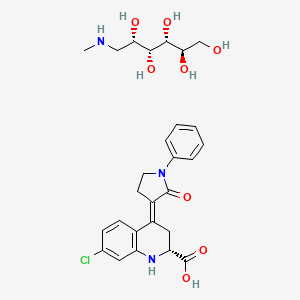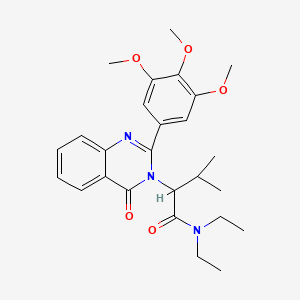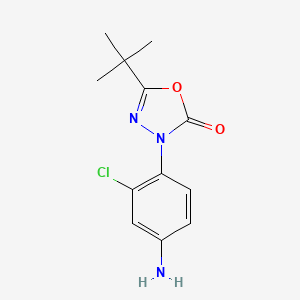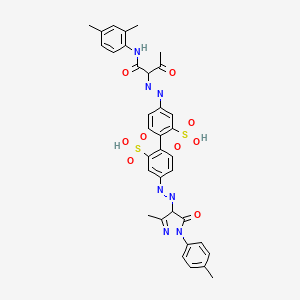
4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid ist eine komplexe organische Verbindung, die sich durch ihre Azogruppen und die Biphenylstruktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrazolrings, Azokupplungsreaktionen und Sulfonierung. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen:
Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion von Hydrazin mit einem Diketon zur Bildung des Pyrazolrings.
Azokupplungsreaktionen: Die Azogruppen werden durch Diazotierung und anschließende Kupplung mit aromatischen Aminen eingeführt.
Sulfonierung: Die Biphenylstruktur wird mit Schwefelsäure oder anderen Sulfonierungsmitteln sulfoniert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich großtechnische Batch- oder kontinuierliche Verfahren umfassen, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Analyseverfahren wäre unerlässlich, um die Reaktionen zu überwachen und die Produktqualität sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Azogruppen können oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Azogruppen können reduziert werden, um Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Nitroderivate der ursprünglichen Verbindung.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Vorläufer für die Synthese anderer komplexer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung kann diese Verbindung aufgrund ihrer Azogruppen, die leicht nachweisbar sind, als Sonde oder Marker verwendet werden.
Medizin
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In biologischen Systemen kann sie beispielsweise mit bestimmten Enzymen oder Rezeptoren interagieren, was zu einer biologischen Reaktion führt. Die Azogruppen können Redoxreaktionen eingehen, die an ihrem Wirkmechanismus beteiligt sein können.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe or marker due to its azo groups, which can be easily detected.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The azo groups can undergo redox reactions, which may be involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- This compound
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer komplexen Struktur, die mehrere funktionelle Gruppen und aromatische Ringe umfasst.
Eigenschaften
CAS-Nummer |
79665-31-9 |
|---|---|
Molekularformel |
C35H33N7O9S2 |
Molekulargewicht |
759.8 g/mol |
IUPAC-Name |
2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]-5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51) |
InChI-Schlüssel |
FQXQFQYHVJJUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC(C(=O)C)C(=O)NC5=C(C=C(C=C5)C)C)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)






![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
